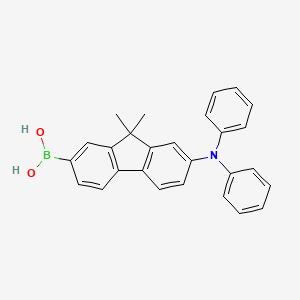
(7-(Diphenylamino)-9,9-dimethyl-9H-fluoren-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B-[7-(diphenylamino)-9,9-dimethyl-9h-fluoren-2-yl]boronic acid: is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. The compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of B-[7-(diphenylamino)-9,9-dimethyl-9h-fluoren-2-yl]boronic acid typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow setups and advanced catalytic systems are often employed to enhance yield and efficiency. The use of lipophilic bases and low catalyst loading can minimize inhibitory effects and improve the overall process .
Análisis De Reacciones Químicas
Types of Reactions: B-[7-(diphenylamino)-9,9-dimethyl-9h-fluoren-2-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to its corresponding alcohol.
Substitution: The compound is highly reactive in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Corresponding alcohols.
Substitution: Biaryl compounds or other coupled products.
Aplicaciones Científicas De Investigación
Chemistry: The compound is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions to form biaryl compounds. It is also employed in the synthesis of complex organic molecules and materials .
Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors and in the development of sensors for detecting biological molecules. They are also explored for their potential in drug delivery systems .
Industry: In the industrial sector, B-[7-(diphenylamino)-9,9-dimethyl-9h-fluoren-2-yl]boronic acid is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials. It is also utilized in the development of new materials for solar cells and other optoelectronic devices .
Mecanismo De Acción
The mechanism of action of B-[7-(diphenylamino)-9,9-dimethyl-9h-fluoren-2-yl]boronic acid primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
- 4-(Diphenylamino)phenylboronic acid
- Phenylboronic acid pinacol ester
- 9H-Carbazole-9-(4-phenyl)boronic acid pinacol ester
Uniqueness: B-[7-(diphenylamino)-9,9-dimethyl-9h-fluoren-2-yl]boronic acid stands out due to its unique structural features, which include a fluorenyl group and a diphenylamino moiety. These features enhance its reactivity and make it particularly suitable for applications in organic electronics and advanced materials .
Propiedades
Fórmula molecular |
C27H24BNO2 |
|---|---|
Peso molecular |
405.3 g/mol |
Nombre IUPAC |
[9,9-dimethyl-7-(N-phenylanilino)fluoren-2-yl]boronic acid |
InChI |
InChI=1S/C27H24BNO2/c1-27(2)25-17-19(28(30)31)13-15-23(25)24-16-14-22(18-26(24)27)29(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-18,30-31H,1-2H3 |
Clave InChI |
SYADPOPDESIVQD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



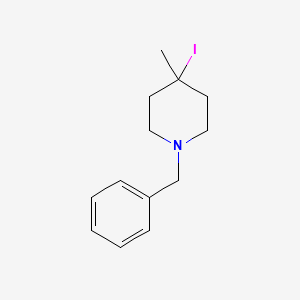
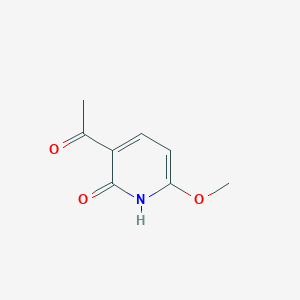
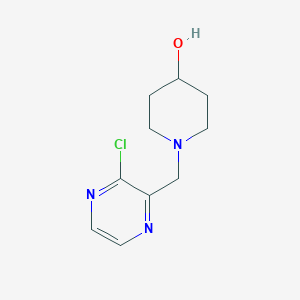

![2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13970130.png)

![2,4-Pentanedione, 3-[bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]-](/img/structure/B13970158.png)
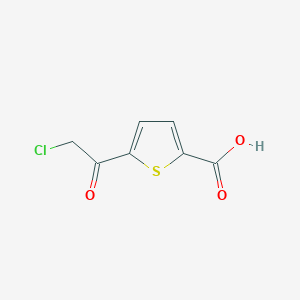


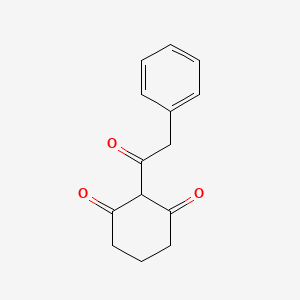
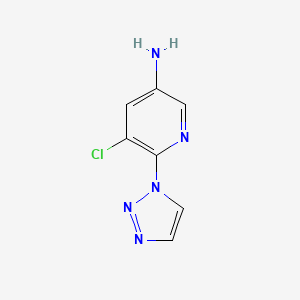
![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13970206.png)
